7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18153071
InChI: InChI=1S/C10H9FO/c11-10-5-7(6-12)4-8-2-1-3-9(8)10/h4-6H,1-3H2
SMILES:
Molecular Formula: C10H9FO
Molecular Weight: 164.18 g/mol

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde

CAS No.:

Cat. No.: VC18153071

Molecular Formula: C10H9FO

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde -

Specification

Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
IUPAC Name 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde
Standard InChI InChI=1S/C10H9FO/c11-10-5-7(6-12)4-8-2-1-3-9(8)10/h4-6H,1-3H2
Standard InChI Key CVWSVWXHZQHESB-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)C(=CC(=C2)C=O)F

Introduction

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound belonging to the indene family, characterized by its unique bicyclic structure. It features a fluorine atom at the seventh position, a dihydroindene framework, and an aldehyde functional group at the fifth position. This compound is of interest in synthetic chemistry and pharmaceuticals due to its potential applications in medicinal chemistry and material science .

Molecular Formula and Weight

  • Molecular Formula: C10H9FO

  • Molecular Weight: Approximately 164.18 g/mol .

Chemical Notation Systems

The compound's structure can be represented using InChI and SMILES formats:

  • InChI: 1S/C10H9F/c11-10(9-12)8-6-4-2-1-3-5-7(8)10/h1-6H,9H2

  • SMILES: O=Cc1cc(F)c2c(c1)CCC2 .

Synthesis Methods

The synthesis of 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the functionalization of indene derivatives. Techniques such as chromatography are used for purification to ensure high yields and selectivity. Reaction conditions like temperature and pH must be carefully controlled.

Chemical Reactions and Mechanisms

This compound participates in various chemical reactions due to its functional groups. The mechanism of action often begins with a nucleophilic attack on the carbonyl carbon, followed by proton transfer and elimination processes. Factors like steric and electronic effects from the fluorine substituent can influence reactivity.

Applications and Potential Uses

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde has potential applications in medicinal chemistry and material science. Its unique structure makes it a valuable target for further research and development in these fields.

Safety and Environmental Considerations

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